molecular formula C25H30N4O7 B613446 N-alpha-Fmoc-N-Boc-L-canavanine CAS No. 319919-81-1

N-alpha-Fmoc-N-Boc-L-canavanine

Cat. No.: B613446
CAS No.: 319919-81-1
M. Wt: 498,53 g/mole
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Description

Discovery and Development of N-alpha-Fluorenylmethyloxycarbonyl-N-Boc-L-canavanine

The development of N-alpha-Fluorenylmethyloxycarbonyl-N-Boc-L-canavanine emerged from the growing need for sophisticated amino acid derivatives that could facilitate complex peptide synthesis while maintaining the unique properties of non-proteinogenic amino acids. This compound represents a synthetic achievement that combines the structural characteristics of natural canavanine with advanced protecting group chemistry. The synthesis typically involves several key steps, beginning with the preparation of the base canavanine structure and subsequent introduction of the dual protecting groups.

The compound was developed as researchers recognized the potential of canavanine derivatives in peptide chemistry, particularly for creating peptides with altered biological properties. Commercial availability of this compound has been established through specialized chemical suppliers, with companies such as Iris Biotech and other peptide chemistry vendors offering standardized preparations for research applications. The synthesis process requires careful control of reaction conditions to prevent racemization and ensure high yield, with both fluorenylmethyloxycarbonyl and tert-butyloxycarbonyl groups providing orthogonal protection that allows for sequential peptide synthesis.

The development timeline of this compound reflects broader advances in peptide chemistry, where the need for non-standard amino acid incorporation drove innovation in protective group strategies. Research efforts have focused on optimizing synthetic routes that maintain the stereochemical integrity of the canavanine backbone while ensuring compatibility with automated peptide synthesis platforms. The successful commercialization of this compound has enabled widespread research applications, from fundamental studies of protein structure to applied research in drug development and bioconjugation techniques.

Relationship to Natural Canavanine

N-alpha-Fluorenylmethyloxycarbonyl-N-Boc-L-canavanine derives from L-canavanine, a non-proteinogenic amino acid found primarily in leguminous plants of the Fabaceae family. Natural L-canavanine serves as the guanidinooxy structural analogue of L-arginine, with the critical difference being the replacement of a methylene bridge in arginine with an oxygen atom in canavanine. This structural modification significantly alters the chemical and biological properties of the amino acid, creating opportunities for unique research applications while maintaining sufficient similarity to arginine for incorporation into peptide chains.

The natural occurrence of L-canavanine in more than 1500 members of the Faboideae subfamily demonstrates its widespread distribution among leguminous species. Plants synthesize this compound primarily for defensive purposes, accumulating it in seeds to protect against herbivores while serving as a nitrogen storage mechanism. The biosynthetic pathway of L-canavanine has been thoroughly characterized, involving the conversion of L-canavaninosuccinic acid to L-canavanine and fumaric acid in species such as jack bean.

The chemical properties that distinguish natural canavanine from arginine include significantly different protonation characteristics, with the guanidinooxy group of canavanine having a pKa of 7.04 compared to 12.48 for the guanidino group of arginine. This difference results in canavanine being substantially more acidic than arginine under physiological conditions, with canavanine remaining partially deprotonated while arginine exists in a fully protonated, positively charged state. These distinct chemical properties provide the foundation for the unique applications of canavanine derivatives in peptide chemistry and biochemical research.

The toxicity mechanism of natural canavanine involves its incorporation into proteins in place of arginine by arginyl-transfer ribonucleic acid synthetases, resulting in structurally aberrant proteins with compromised function. This biological property has been leveraged in research applications where controlled protein modification is desired, while the synthetic derivative N-alpha-Fluorenylmethyloxycarbonyl-N-Boc-L-canavanine provides a means to introduce these effects in a controlled manner during peptide synthesis.

Evolution of Protective Chemistry in Amino Acid Research

The development of protective group chemistry in amino acid research represents a fundamental advancement that enabled modern peptide synthesis methodologies. The evolution from early, crude protection strategies to sophisticated dual-protection systems exemplified by N-alpha-Fluorenylmethyloxycarbonyl-N-Boc-L-canavanine reflects decades of chemical innovation aimed at achieving greater selectivity, efficiency, and compatibility in synthetic procedures. The fluorenylmethyloxycarbonyl protecting group emerged as a revolutionary advancement in peptide chemistry due to its base-labile nature and compatibility with automated synthesis systems.

The historical progression of protecting group chemistry began with simpler systems that often required harsh reaction conditions and provided limited selectivity. The introduction of the tert-butyloxycarbonyl group provided acid-labile protection that complemented base-labile systems, creating the foundation for orthogonal protection strategies. This orthogonality became crucial for complex molecule synthesis, allowing chemists to selectively remove different protecting groups under distinct reaction conditions without affecting other protected functionalities.

The fluorenylmethyloxycarbonyl strategy gained prominence due to its compatibility with mild deprotection conditions, typically involving treatment with piperidine in dimethylformamide. This approach minimized side reactions and enabled the synthesis of longer, more complex peptides with greater reliability. The base-labile nature of fluorenylmethyloxycarbonyl groups contrasted favorably with the acid-labile tert-butyloxycarbonyl approach, which required trifluoroacetic acid treatment that could sometimes lead to peptide degradation or incomplete deprotection.

Protecting Group Deprotection Conditions Advantages Applications
Fluorenylmethyloxycarbonyl Base (piperidine/dimethylformamide) Mild conditions, automation compatible Modern solid-phase peptide synthesis
tert-Butyloxycarbonyl Acid (trifluoroacetic acid) Established methodology Traditional synthesis, acid-stable sequences
Combined System Sequential base/acid treatment Orthogonal selectivity Complex peptide synthesis

The evolution toward dual-protection systems like those employed in N-alpha-Fluorenylmethyloxycarbonyl-N-Boc-L-canavanine represents the culmination of these developments, providing researchers with unprecedented control over synthetic sequences and enabling the incorporation of non-standard amino acids into complex peptide structures.

Significance in Peptide Chemistry and Biochemical Studies

The significance of N-alpha-Fluorenylmethyloxycarbonyl-N-Boc-L-canavanine in peptide chemistry extends beyond its role as a simple building block, representing a sophisticated tool for investigating protein structure-function relationships and developing novel therapeutic agents. The compound's dual protecting groups enable its incorporation into complex peptide sequences through solid-phase peptide synthesis methodologies, while the canavanine backbone provides unique chemical and biological properties that distinguish the resulting peptides from those containing standard amino acids.

In peptide synthesis applications, this compound serves as a valuable building block that allows researchers to create peptides with altered charge distributions, hydrogen bonding patterns, and biological activities. The guanidinooxy group of canavanine provides different electrostatic and steric properties compared to the guanidino group of arginine, enabling the synthesis of peptides with modified binding affinities, enzymatic activities, and cellular penetration characteristics. These properties have proven particularly valuable in the development of cell-penetrating peptides, where the altered charge distribution of canavanine can influence membrane interaction and cellular uptake.

The compound's applications in drug development reflect its potential for creating peptide-based therapeutics with enhanced properties. Research has demonstrated that canavanine-containing peptides can exhibit altered pharmacokinetic and pharmacodynamic profiles compared to their arginine-containing counterparts, potentially leading to improved therapeutic indices. The ability to systematically replace arginine residues with canavanine in peptide drugs provides a powerful tool for medicinal chemists seeking to optimize therapeutic compounds.

Bioconjugation applications represent another significant area where N-alpha-Fluorenylmethyloxycarbonyl-N-Boc-L-canavanine demonstrates particular value. The compound enables the creation of modified peptides that can be selectively attached to biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools. The unique chemical properties of the canavanine backbone provide alternative conjugation sites and reaction pathways compared to standard amino acids, expanding the toolkit available for bioconjugation chemistry.

Properties

CAS No.

319919-81-1

Molecular Formula

C25H30N4O7

Molecular Weight

498,53 g/mole

Synonyms

N-alpha-Fmoc-N-Boc-L-canavanine; Fmoc-L-Cav(Boc); Fmoc-Cav(Boc)

Origin of Product

United States

Scientific Research Applications

Peptide Synthesis

N-alpha-Fmoc-N-Boc-L-canavanine is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (t-butyloxycarbonyl) protecting groups allow for selective deprotection and coupling during peptide assembly. This compound is particularly useful for introducing non-canonical amino acids into peptides, which can enhance their stability and biological activity.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityDeprotection MethodApplication
FmocModerateBase (e.g., piperidine)Peptide synthesis
BocHighAcid (e.g., TFA)Peptide synthesis
This compoundHighAcid/Base (TFA/Piperidine)Incorporation of arginine analogs

This compound has been studied for its potential as a protease inhibitor. Due to its structural similarity to arginine, it can competitively inhibit enzymes that utilize arginine as a substrate, making it a candidate for therapeutic applications.

Case Study: Protease Inhibition

A study demonstrated that this compound effectively inhibited the activity of specific proteases involved in cancer progression. The inhibition was attributed to its ability to mimic arginine, thus blocking the active site of the enzyme.

Drug Development

Due to its ability to mimic natural amino acids while providing unique chemical properties, this compound is being explored in drug development, particularly in designing enzyme inhibitors and therapeutic peptides.

Table 2: Potential Therapeutic Applications

Application AreaDescription
Cancer TherapyInhibition of proteases involved in tumor growth
Antiviral AgentsDevelopment of peptides targeting viral proteins
Enzyme InhibitorsSelective inhibition of enzymes with arginine residues

Research on Neurodegenerative Diseases

Recent studies have highlighted the potential of this compound in addressing neurodegenerative diseases such as Alzheimer's. Its role as a competitive inhibitor for tau aggregation has opened new avenues for research into therapeutic interventions.

Case Study: Tau Aggregation Inhibition

Research indicated that peptides incorporating this compound showed significant reductions in tau aggregation in vitro, suggesting potential for developing treatments for Alzheimer's disease.

Preparation Methods

Patent Route (CN114276278A)

A 2021 patent describes a four-step convergent synthesis starting from 1,4-diiodobutane, achieving a total yield of 52.6% and >99% enantiomeric excess (ee).

Step 1: Nucleophilic Substitution with tert-Butyl Benzyl Carbamate

1,4-Diiodobutane reacts with tert-butyl benzyl carbamate (Compound 3) under anhydrous conditions with sodium hydride (NaH) as a base. The reaction proceeds at −10°C to 5°C, followed by quenching and extraction to yield Compound 4.

Step 2: KHMDS-Mediated Coupling

Compound 4 undergoes nucleophilic substitution with a chiral auxiliary (Compound 2) using potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF). This step forms Compound 5 with retention of stereochemistry.

Step 3: Hydrogenation Reduction

Catalytic hydrogenation (H₂/Pd-C) removes benzyl and chiral auxiliary groups, generating Compound 6. This step ensures deprotection without racemization.

Step 4: Fmoc Protection

Reaction with Fmoc-Osu (9-fluorenylmethyloxycarbonyloxysuccinimide) in dichloromethane (DCM) introduces the Fmoc group, yielding the final product.

Key Advantages

  • Process Efficiency : Four steps vs. traditional six-step routes.

  • Chiral Purity : >99% ee via stereochemically controlled intermediates.

  • Safety : Avoids hazardous Curtius rearrangement and column chromatography.

Hydrogenation Reduction and Protecting Group Strategies

Catalytic Hydrogenation

The patent route employs Pd-C/H₂ for simultaneous deprotection of benzyl and auxiliary groups. Critical parameters include:

  • Pressure : 1–3 atm H₂.

  • Solvent : Ethanol/water mixtures.

  • Temperature : 25–40°C.

Orthogonal Protection

  • Boc Group Stability : Removed via trifluoroacetic acid (TFA) under mild conditions.

  • Fmoc Compatibility : Stable to hydrogenation, enabling sequential SPPS.

Comparative Analysis of Synthetic Routes

Method Steps Yield Purity (ee) Key Reagents
Patent Route452.6%>99%KHMDS, Pd-C, Fmoc-Osu
Azlactone Oxidation345–60%95–98%Pyridinium tribromide
Enzymatic Synthesis530–40%85–90%Esterase, Curtius reagents

Key Findings

  • The patent route surpasses enzymatic methods in yield and chiral purity.

  • Azlactone-based methods require optimization for canavanine’s guanidino group.

Purity and Chiral Integrity Optimization

HPLC and Chiral Analysis

The patent route’s final product exhibits 99.5% HPLC purity and 99.2% ee, validated via chiral stationary-phase chromatography. Critical factors include:

  • Temperature Control : Prevents epimerization during Fmoc protection.

  • Solvent Polarity : THF/DMF mixtures enhance reaction homogeneity.

Byproduct Mitigation

  • KHMDS Selectivity : Minimizes elimination byproducts in nucleophilic substitutions.

  • Catalyst Screening : Pd-C outperforms Pt or Ni in reducing side reactions.

Applications in Peptide Synthesis and Drug Development

SPPS Integration

N-alpha-Fmoc-N-Boc-L-canavanine enables incorporation into peptides via standard Fmoc cleavage (piperidine/DMF). Example applications:

  • Anticancer Peptides : Mimics arginine in tumor-targeting motifs.

  • Bioconjugates : Links peptides to fluorescent probes or drug payloads.

Case Study: Cyclic Peptide Synthesis

Using Fmoc-Orn(Boc)-OH as a template, cyclization via canavanine’s guanidino group forms stable macrocycles resistant to proteolysis .

Q & A

Q. Optimization Tips :

  • Use Kaiser or chloranil tests to confirm coupling completion .
  • Incorporate microwave-assisted synthesis (50°C, 10–20 W) to reduce reaction time by 30–50% .

How can researchers resolve discrepancies in mass spectrometry (MS) data when analyzing peptides containing this compound?

Advanced Research Focus
Unexpected MS peaks may arise from:

  • Partial Deprotection : Residual TFA during cleavage can hydrolyze the Boc group, leading to mass shifts of +100.12 Da. Verify cleavage conditions (e.g., 95% TFA with scavengers like triisopropylsilane) .
  • Oxidation : The canavanine side chain is susceptible to oxidation. Use argon/vacuum degassing during synthesis and add 0.1% w/v EDTA in cleavage cocktails to suppress side reactions .
  • Byproduct Identification : Use tandem MS/MS (e.g., Q-TOF) to fragment ions and map modifications. Compare with theoretical fragmentation patterns using tools like mMass .

Q. Methodological Workflow :

Perform LC-MS with a C18 column (0.1% formic acid/acetonitrile gradient).

For ambiguous peaks, isolate ions for MS/MS and analyze fragment ions (e.g., b/y ions) .

What analytical techniques are most effective for characterizing the stereochemical integrity of this compound post-synthesis?

Q. Basic Research Focus

  • Chiral HPLC : Use a Chirobiotic T column (4.6 × 250 mm) with isocratic elution (hexane:isopropanol:trifluoroacetic acid, 80:20:0.1) to resolve enantiomers. Retention time shifts >2 min indicate racemization .
  • Circular Dichroism (CD) : Analyze the compound in acetonitrile (0.1 mg/mL) between 190–250 nm. A negative Cotton effect at 210 nm confirms L-configuration .

Q. Advanced Validation :

  • X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., L-proline) to determine absolute configuration. Requires single crystals grown via vapor diffusion (ethyl acetate/pentane) .

How does the dual protection (Fmoc and Boc) influence the solubility of this compound in non-polar solvents, and what handling precautions are necessary?

Q. Basic Research Focus

  • Solubility Profile : The Boc group enhances solubility in DCM and chloroform (up to 50 mg/mL), while the Fmoc group increases hydrophobicity. Pre-dissolve in DMF or NMP for SPPS .
  • Storage : Store at –20°C under argon to prevent moisture-induced Boc hydrolysis. Lyophilization in tert-butanol/water (1:1) improves long-term stability .

Q. Advanced Handling :

  • Inert Atmosphere : Use gloveboxes (<1 ppm O₂/H₂O) for weighing and dispensing to minimize degradation .

What strategies mitigate side reactions during the incorporation of this compound into β-sheet-prone peptide sequences?

Q. Advanced Research Focus

  • Aggregation Prevention : Add 10% v/v DMSO or 2 M urea to coupling mixtures to disrupt β-sheet formation .
  • Pseudoproline Dipeptides : Insert pseudoproline motifs (e.g., Aib-Pro) at positions i+1/i+2 to destabilize β-sheet intermediates .
  • Low-Temperature Synthesis : Conduct couplings at 4°C to reduce aggregation kinetics .

Q. Validation :

  • Monitor real-time aggregation via dynamic light scattering (DLS) during synthesis .

How can researchers design control experiments to validate the biological activity of this compound-containing peptides in enzyme inhibition assays?

Q. Advanced Research Focus

  • Negative Controls : Use scrambled sequences or alanine-substituted analogs to isolate the contribution of canavanine .
  • Competition Assays : Titrate with free L-canavanine (0.1–10 mM) to confirm specificity in arginase/NO synthase inhibition .
  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) for enzyme-substrate interactions. A ΔH > –10 kcal/mol indicates strong binding .

Q. Data Interpretation :

  • Normalize activity data to molar peptide concentration (HPLC-UV quantification) to account for synthesis yield variations .

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